REACTION_CXSMILES
|
Br[C:2]1[C:6]2[CH:7]=[C:8]([CH:11]=[O:12])[CH:9]=[CH:10][C:5]=2[O:4][CH:3]=1.[C:13]1([C:19]#[CH:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C1COCC1.[Cu]I>[C:13]1([C:19]#[C:20][C:2]2[C:6]3[CH:7]=[C:8]([CH:11]=[O:12])[CH:9]=[CH:10][C:5]=3[O:4][CH:3]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=COC2=C1C=C(C=C2)C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
TEA
|
Quantity
|
2.81 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
897 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C#C
|
Name
|
CuI
|
Quantity
|
40 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this was added under Argon Bis (triphenylphosphine) palladium(II) chloride (160 mg, 0.2 mmol)
|
Type
|
FILTRATION
|
Details
|
The crude was filtered through celite
|
Type
|
CUSTOM
|
Details
|
purified on silicagel
|
Type
|
CUSTOM
|
Details
|
affording 680 mg (yield: 56%)
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C#CC1=COC2=C1C=C(C=C2)C=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |